

# Performance Evaluation of Thioxanthone Derivatives in Photopolymerization: A Comparative Guide

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This guide provides an objective comparison of the performance of various thioxanthone derivatives as photoinitiators in photopolymerization processes. Thioxanthone and its derivatives are widely used as Type II photoinitiators, particularly for curing pigmented acrylate formulations, due to their absorption characteristics in the near-UV and visible light range.[1][2] Their efficiency is often enhanced by the presence of a co-initiator, typically a tertiary amine.[1] [2] This document summarizes key performance data from experimental studies, details the methodologies used for their evaluation, and provides visual representations of the underlying chemical processes and experimental workflows.

# Data Presentation: Performance Metrics of Thioxanthone Derivatives

The following table summarizes the quantitative performance of several thioxanthone derivatives in the photopolymerization of common monomers. The data is compiled from various studies, and it is crucial to consider the specific experimental conditions outlined for each entry when making comparisons. Key performance indicators include the final conversion of the monomer (C%), the rate of polymerization (Rp), and the quantum yield of polymerization  $(\Phi p)$ .



Thioxan thone Derivati ve	Monom er	Co- initiator/ System	Light Source	Final Convers ion (C%)	Polymer ization Rate (Rp) (mol dm <sup>-3</sup> s <sup>-1</sup> )	Quantu m Yield (Фр)	Referen ce
1-Chloro- 4- propoxy- thioxanth one	Butyl Acrylate	Triethyla mine	365 nm Hg lamp	-	-	0.06 (aerobic)	[2]
1-Chloro- 4- hydroxy- thioxanth one	Butyl Acrylate	Triethyla mine	365 nm Hg lamp	-	-	<10 <sup>-4</sup> (aerobic)	[2]
1- Phenylthi o-4- propoxy- thioxanth one	Butyl Acrylate	Triethyla mine	365 nm Hg lamp	-	-	<10 <sup>-4</sup> (aerobic)	[2]
Mono- substitute d amine derivative s (Series 1)	UVACUR E1500	lodonium salt (IOD)	420 nm LED	~5-45%	-	-	[3]



Di- substitute d amine derivative s (Series 2)	UVACUR E1500	lodonium salt (IOD)	420 nm LED	~10-48%	-	-	[3]
Mono- substitute d amine derivative s (Series 1)	ТМРТА	Iodonium salt (IOD)	420 nm LED	~40-65%	-	-	[3]
Disubstitute d amine derivative s (Series 2)	ТМРТА	Iodonium salt (IOD)	420 nm LED	~45-60%	-	-	[3]
Mono- substitute d amine derivative s (Series 1)	ТМРТА	EBPA	420 nm LED	~30-55%	-	-	[3]
Di- substitute d amine derivative s (Series 2)	ТМРТА	EBPA	420 nm LED	~35-45%	-	-	[3]
Mono- substitute d amine derivative	ТМРТА	EBPA + MDEA	420 nm LED	~35-60%	-	-	[3]



s (Series 1)			
Di- substitute d amine derivative s (Series 2)	PTA	420 nm ~40-55% LED	 [3]

Note: The performance of thioxanthone derivatives is highly dependent on the specific chemical structure, the type and concentration of the co-initiator, the monomer being polymerized, and the irradiation conditions (wavelength and intensity of the light source).

### **Experimental Protocols**

The evaluation of thioxanthone derivatives in photopolymerization typically involves monitoring the reaction kinetics in real-time. A widely used and powerful technique for this purpose is Real-Time Fourier Transform Infrared (FT-IR) Spectroscopy.[4][5]

## Real-Time FT-IR Spectroscopy for Monitoring Photopolymerization Kinetics

This method allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., acrylate double bonds) as the polymerization proceeds.

#### 1. Sample Preparation:

- A photopolymerizable formulation is prepared by mixing the monomer (e.g., Trimethylolpropane triacrylate, TMPTA), the thioxanthone derivative photoinitiator, and a coinitiator (e.g., a tertiary amine or an iodonium salt) in specific weight or molar ratios.
- The components are typically dissolved in a suitable solvent or mixed neat if the components are liquid. All preparations should be carried out in the dark to prevent premature polymerization.[6]

#### 2. FT-IR Measurement:



- A small drop of the formulation is placed between two transparent substrates (e.g., polypropylene films or KBr plates) to create a thin film of controlled thickness (typically around 25 μm).[7]
- The sample is then placed in the FT-IR spectrometer.
- The FT-IR spectrometer is set to acquire spectra continuously over a specific wavenumber range. For acrylate polymerization, the decrease in the peak area corresponding to the C=C double bond stretching vibration (around 1635 cm<sup>-1</sup>) is monitored.[5]

#### 3. Photoinitiation:

- After an initial period of dark measurement to establish a baseline, the sample is irradiated with a light source of a specific wavelength and intensity (e.g., a 365 nm UV-LED or a 420 nm visible LED).[3][6]
- The irradiation is synchronized with the FT-IR data acquisition.

#### 4. Data Analysis:

- The degree of conversion (C%) of the monomer is calculated from the change in the area of the characteristic absorption peak using the following equation:  $C\% = (A_0 A_t) / A_0 * 100$  where  $A_0$  is the initial peak area before irradiation and  $A_t$  is the peak area at time t.[5]
- The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.

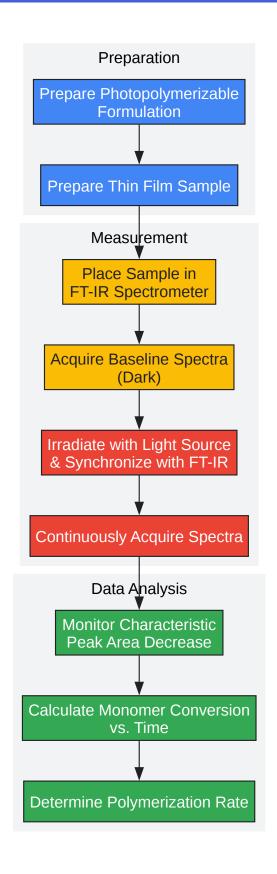
# Mandatory Visualization Signaling Pathway: Type II Photoinitiation by Thioxanthone

The following diagram illustrates the general mechanism of a Type II photoinitiation process involving a thioxanthone derivative and a tertiary amine co-initiator.









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